9-Oxo-9H-thioxanthene-3-carbonitrile belongs to the class of heterocyclic compounds, specifically thioxanthenes, which are characterized by a sulfur atom within their aromatic structure. This compound features a carbonitrile group, contributing to its reactivity and utility in synthetic chemistry.
The synthesis of 9-Oxo-9H-thioxanthene-3-carbonitrile can be achieved through several methods, with notable techniques including:
The molecular structure of 9-Oxo-9H-thioxanthene-3-carbonitrile can be represented by its SMILES notation: O=C1c2ccccc2S(=O)(=O)c3cc(ccc13)C#N
. The compound has a molecular weight of approximately 269.28 g/mol .
9-Oxo-9H-thioxanthene-3-carbonitrile participates in various chemical reactions:
The mechanism of action for 9-Oxo-9H-thioxanthene-3-carbonitrile largely depends on its interactions as a building block in organic synthesis and potential biological applications:
The applications of 9-Oxo-9H-thioxanthene-3-carbonitrile span several fields:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4